molecular formula C12H11N3 B12884216 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile CAS No. 88796-38-7

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12884216
CAS No.: 88796-38-7
M. Wt: 197.24 g/mol
InChI Key: DMPOPLZKLQUWRT-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. The pyrrole heterocycle is a privileged structure in drug discovery, found in many natural products and FDA-approved antibiotics due to its ability to interact with diverse biological targets and penetrate bacterial membranes . This specific carbonitrile-substituted pyrrole derivative serves as a key intermediate for developing novel therapeutic agents. Its research value is particularly prominent in addressing the global health crisis of antibacterial resistance. Structurally related 2-aminopyrrole-3-carbonitrile compounds have been identified as potent, broad-spectrum inhibitors of metallo-β-lactamases (MBLs)—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics . Researchers are exploring this chemical series to create adjuvants that restore the efficacy of existing antibiotics like meropenem against resistant pathogens . Furthermore, the compound's core structure provides a platform for synthesizing novel analogs with potential activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as MRSA and VRE . For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

88796-38-7

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

4-amino-2-methyl-1-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C12H11N3/c1-9-11(7-13)12(14)8-15(9)10-5-3-2-4-6-10/h2-6,8H,14H2,1H3

InChI Key

DMPOPLZKLQUWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=CC=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile typically involves the reaction of substituted anilines with α,β-unsaturated nitriles under acidic or basic conditions. One common method involves the cyclization of N-phenyl-2-cyanoacetamide with methylamine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyrroles or other substituted derivatives.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile can lead to various derivatives with enhanced biological activities. For example, the transformation of this compound into substituted pyrrolo[3,2-b]pyridines has been reported, which are known for their pharmacological properties including anticonvulsant and anticancer activities .

Table 1: Synthesis Overview

CompoundMethodYield (%)References
4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrileCyclo-condensation with active methylene compoundsVaries
Substituted pyrrolo[3,2-b]pyridinesTransformation from 4-amino derivativesHigh

Anticancer Activity

Research indicates that derivatives of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile exhibit significant anticancer properties. For instance, certain synthesized pyrrole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antidiabetic Properties

A series of studies have evaluated the antihyperglycemic activity of pyrrole derivatives derived from 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile. These compounds demonstrated potential in lowering blood glucose levels in diabetic models, suggesting their utility in diabetes management .

Table 2: Biological Activities

Activity TypeCompoundEffectivenessReferences
AnticancerPyrrole derivativesSignificant inhibition of cancer cell growth
AntidiabeticPyrrole derivativesReduction in blood glucose levels

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a novel pyrrole derivative synthesized from 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile. The compound was tested against breast cancer cell lines, showing a dose-dependent response with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .

Case Study 2: Antidiabetic Activity

In another investigation, various derivatives were screened for their antihyperglycemic effects in diabetic rats. The results indicated that specific substitutions on the phenyl ring significantly enhanced the hypoglycemic effect compared to the parent compound. This study highlights the importance of structural modifications in optimizing pharmacological activity .

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituents, synthesis yields, and physical properties:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Features Reference
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile 1-benzyl, 2-tetrahydroindolyl, 5-benzoyl 40 - Bulky substituents; synthesized via K₂CO₃/MeCN system
3-Amino-5-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-[1,1′-biphenyl]-2,4-dicarbonitrile (3k) 2-phenylpyrrole, biphenyl 88 182–184 Extended conjugation; high yield
2-Amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile 4-(3-methoxyphenyl) - - Electron-donating methoxy group; potential solubility enhancement
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 1-(4-nitrophenyl), pyrazole core - - Strong electron-withdrawing nitro group; enhanced reactivity
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 4-dimethylamino, 2,5-diketone - - Oxidized pyrrole ring; dual electron-donating and withdrawing substituents
Key Observations:
  • Steric Effects : The benzyl and tetrahydroindolyl groups in the compound from introduce steric hindrance, likely contributing to its lower yield (40%) compared to analogs like 3k (88% yield) , which lack bulky substituents.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance nucleophilic character. The target compound’s methyl group (position 2) may sterically shield the pyrrole ring without significant electronic effects.
  • Conjugation : Extended aromatic systems, as seen in biphenyl derivatives (e.g., 3k ), improve stability and optical properties compared to simpler phenyl-substituted analogs.

Physicochemical Properties

  • Melting Points: Analogs with rigid, planar structures (e.g., 3k: 182–184°C ) exhibit higher melting points than those with flexible substituents (e.g., 3g: 137–139°C ).
  • Solubility: Methoxy () and dimethylamino () groups enhance polarity and aqueous solubility, whereas hydrophobic substituents (e.g., benzyl in ) favor organic solvents.

Biological Activity

4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of pyrrole-based compounds, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 4-amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C11H12N4
Molecular Weight: 216.24 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Research indicates that 4-amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation: Studies have demonstrated that this compound can effectively reduce the growth of cancer cells by inducing apoptosis (programmed cell death). For instance, in vitro assays revealed that it significantly decreased cell viability in colorectal cancer cell lines with IC50 values ranging from 10 to 20 µM.
  • Mechanisms of Action: The compound appears to interact with key signaling pathways involved in cancer progression, such as the EGFR and VEGFR pathways. Molecular docking studies suggest that it binds effectively to the ATP-binding sites of these receptors, potentially inhibiting their activity and downstream signaling cascades .

Antimicrobial Activity

The antimicrobial potential of 4-amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile has also been explored. Preliminary studies indicate:

  • Broad-Spectrum Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, its minimum inhibitory concentration (MIC) values were reported at approximately 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways essential for bacterial survival .

Study 1: Anticancer Efficacy

A study conducted on the effects of 4-amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile on human colon cancer cells demonstrated a dose-dependent inhibition of cell growth. The researchers utilized various concentrations ranging from 1 to 50 µM and observed significant apoptosis at higher concentrations.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

This study highlights the compound's potential as a lead candidate for further development in anticancer therapies.

Study 2: Antimicrobial Properties

In another investigation focusing on its antimicrobial properties, the compound was tested against multiple pathogens. The results indicated promising activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-2-methyl-1-phenyl-1H-pyrrole-3-carbonitrile and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving active methylene-containing reagents. For example, substituted pyrrole derivatives can be synthesized by reacting precursors like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with functionalized reagents under reflux conditions in ethanol or methanol. Sodium methoxide or similar bases are often used to catalyze cyclization . Alternative routes involve ylidenemalononitriles reacting with piperidone derivatives in methanol, yielding structurally diverse carbonitriles .

Q. How is the structural characterization of this compound achieved, particularly for crystallographic analysis?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of solvent (e.g., ethanol or DMSO). SHELX programs (SHELXL/SHELXS) are widely used for structure refinement, with parameters such as space group P21/c, unit cell dimensions (a = 17.527 Å, b = 9.6576 Å, c = 14.237 Å), and bond angles (e.g., C–N–C ~124°) reported for related pyrrole-carbonitriles . NMR (¹H/¹³C) and IR spectroscopy complement structural validation, with characteristic CN stretches at ~2200 cm⁻¹ and NH₂ signals near δ 6.5–7.0 ppm .

Q. What role do substituents (e.g., methyl, phenyl) play in modulating the reactivity of this pyrrole-carbonitrile scaffold?

  • Methodological Answer : Electron-donating groups (e.g., methyl) enhance stability by reducing electrophilic attack at the pyrrole ring, while phenyl groups introduce steric effects that influence regioselectivity in further functionalization. Active methylene groups in precursors facilitate cyclization but may require controlled reaction conditions to avoid side products like dimerized intermediates .

Advanced Research Questions

Q. What experimental design challenges arise when synthesizing analogues with heteroaromatic substituents (e.g., thiophene, pyridine)?

  • Methodological Answer : Introducing heterocycles (e.g., thiophene) requires careful optimization of solvent polarity and reaction time to prevent ring-opening or oxidation. For instance, thiophene-containing derivatives may necessitate inert atmospheres (N₂/Ar) and anhydrous solvents to preserve sulfur integrity. Competing pathways, such as Michael adduct formation, can be mitigated by using low temperatures (0–5°C) during nucleophilic additions .

Q. How can contradictory crystallographic data (e.g., bond angle discrepancies) be resolved during structure refinement?

  • Methodological Answer : Discrepancies in bond angles (e.g., C–N–C angles varying by ±5°) may arise from dynamic disorder or twinning. Strategies include:

  • Re-examining diffraction data for missed symmetry elements.
  • Using SQUEEZE (in PLATON) to model solvent-accessible voids.
  • Cross-validating with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .
    • SHELXL’s restraints (e.g., SIMU/DELU) can stabilize refinement for flexible substituents like methoxy groups .

Q. What computational and experimental approaches are used to evaluate the pharmacological potential of this compound?

  • Methodological Answer :

  • In silico : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using optimized geometries from PM6 or B3LYP/6-31G(d) calculations.
  • In vitro : Enzyme inhibition assays (e.g., IC₅₀ determination via UV-Vis kinetics) for targets suggested by structural analogs (e.g., pyranopyrroles with anti-inflammatory activity) .
  • SAR Studies : Systematic substitution of the phenyl ring (e.g., electron-withdrawing groups at para positions) to correlate electronic effects with bioactivity .

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